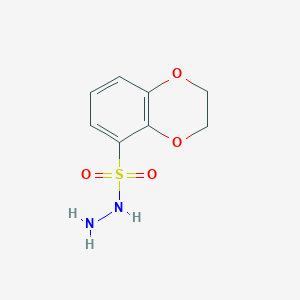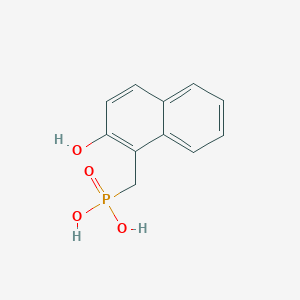
(2-Hydroxynaphthalen-1-yl)methylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester, commonly referred to as HNMPA, is a compound known for its inhibitory effects on insulin receptor tyrosine kinase. This compound is particularly significant in biochemical research due to its ability to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HNMPA is synthesized through a series of chemical reactions involving the esterification of hydroxy-2-naphthalenylmethylphosphonic acid. The process typically involves the use of acetoxymethyl esters under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of HNMPA involves large-scale synthesis using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
HNMPA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from HNMPA.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from HNMPA.
Substitution: This reaction involves the replacement of one functional group in HNMPA with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of HNMPA can lead to the formation of corresponding phosphonic acid derivatives, while reduction can yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
HNMPA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: HNMPA is used to study the inhibition of insulin receptor tyrosine kinase, which is crucial for understanding insulin signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications in treating conditions related to insulin resistance and diabetes.
Industry: HNMPA is used in the development of biochemical assays and diagnostic tools
Wirkmechanismus
HNMPA exerts its effects by inhibiting the activity of insulin receptor tyrosine kinase. This inhibition occurs through the binding of HNMPA to the active site of the enzyme, preventing its autophosphorylation and subsequent activation. This leads to a decrease in insulin-stimulated glucose oxidation and other downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
HNMPA is unique compared to other similar compounds due to its specific inhibitory effects on insulin receptor tyrosine kinase. Similar compounds include:
Hydroxy-2-naphthalenylmethylphosphonic acid: A precursor to HNMPA with similar inhibitory properties.
Trisacetoxymethyl ester derivatives: Compounds with similar esterification patterns but different functional groups
HNMPA stands out due to its high specificity and potency in inhibiting insulin receptor activity, making it a valuable tool in biochemical research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H11O4P |
|---|---|
Molekulargewicht |
238.18 g/mol |
IUPAC-Name |
(2-hydroxynaphthalen-1-yl)methylphosphonic acid |
InChI |
InChI=1S/C11H11O4P/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-16(13,14)15/h1-6,12H,7H2,(H2,13,14,15) |
InChI-Schlüssel |
MUXZJLFAEIFJFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


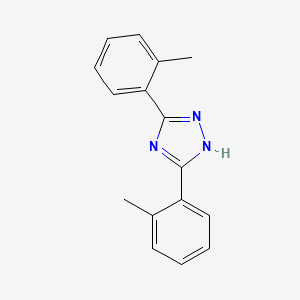

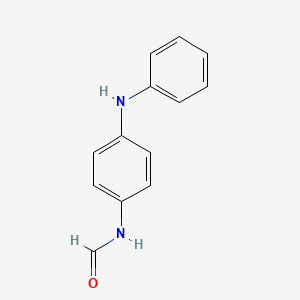

![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
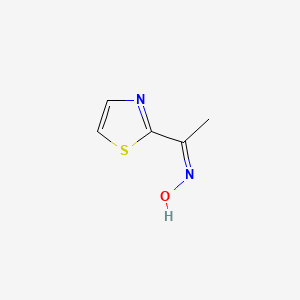
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
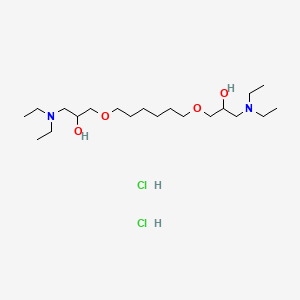

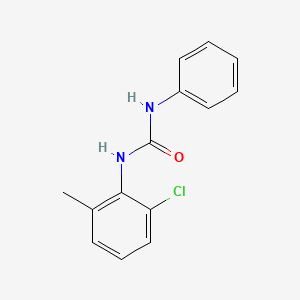
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
